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Abstract
Chaetoglobosin C, a member of the cytochalasan family of mycotoxins, has garnered

significant interest within the scientific community due to its diverse biological activities.

Produced by various fungi, most notably species of Chaetoglobium, its complex polyketide-

derived structure presents a compelling challenge for structural elucidation. This technical

guide provides an in-depth overview of the methodologies and data integral to the definitive

characterization of chaetoglobosin C, from its isolation to the determination of its absolute

stereochemistry.

Introduction
Chaetoglobosin C is a fungal metabolite characterized by a perhydroisoindolone moiety fused

to a macrocyclic ring, with a tryptophan unit incorporated into its core structure.[1] The

elucidation of its intricate three-dimensional architecture is paramount for understanding its

structure-activity relationships and for providing a foundation for synthetic and medicinal

chemistry efforts. The process of structure determination relies on a synergistic application of

chromatographic separation, spectroscopic analysis, and computational methods.
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The initial step in the structural elucidation of chaetoglobosin C involves its isolation from

fungal cultures, typically Chaetoglobium globosum.

Experimental Protocol: Fungal Culture and Extraction
Fungal Culture: Chaetoglobium globosum is cultured on a suitable medium, such as potato

dextrose agar (PDA), to promote the production of secondary metabolites.[1]

Extraction: The fungal mycelium and culture broth are extracted with an organic solvent,

commonly ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.

[2]

Chromatographic Separation: The crude extract is subjected to a series of chromatographic

techniques to purify chaetoglobosin C. This multi-step process often involves:

Column Chromatography: Initial separation is typically performed on a silica gel or

reversed-phase (C18) column.[2]

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using

preparative or semi-preparative HPLC, yielding pure chaetoglobosin C.[2]

Spectroscopic Characterization
A combination of spectroscopic techniques is employed to piece together the planar structure

of chaetoglobosin C.

Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is utilized to determine

the elemental composition of chaetoglobosin C.

Molecular Formula: HR-ESIMS analysis of the protonated molecule [M+H]⁺ establishes the

molecular formula as C₃₂H₃₆N₂O₅.[3]

Diagnostic Fragmentation: Tandem mass spectrometry (MS/MS) experiments reveal

characteristic fragment ions that provide initial structural clues. For chaetoglobosins,

diagnostic product ions are often observed at m/z 130.0648 and 185.0704, corresponding to

the indole-containing portion of the molecule.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
One- and two-dimensional NMR spectroscopy are the cornerstone of determining the carbon

skeleton and the connectivity of atoms in chaetoglobosin C.

Sample Preparation: A purified sample of chaetoglobosin C is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Instrumentation: NMR spectra are acquired on a high-field spectrometer (e.g., 500 MHz or

greater).[6]

1D NMR:

¹H NMR: Provides information on the number and chemical environment of protons.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons separated by two or three bonds, crucial for connecting different structural

fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations

between protons, which is vital for determining the relative stereochemistry.[3]

Quantitative NMR Data for Chaetoglobosin C
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,
multiplicity, J in Hz)

1 173.3 -

3 52.4 3.80 (dt, J=7.2, 3.5)

4 47.4 2.93 (m)

5 36.3 1.86 (m)

6 57.9 -

7 62.3 2.80 (d, J=5.2)

8 48.6 2.15 (dd, J=9.7, 5.0)

9 63.2 -

10 34.1 2.67 (dd, J=14.6, 7.7), 2.91 (m)

11 13.5 1.25 (d, J=7.3)

12 19.9 1.30 (s)

13 128.3 6.09 (ddd, J=15.2, 9.8, 1.3)

14 133.4 5.20 (ddd, J=15.1, 10.8, 3.9)

15 41.5
2.05 (dt, J=13.8, 11.0), 2.27

(m)

16 32.2 2.46 (m)

17 142.6 5.71 (dd, J=9.0, 1.3)

18 127.9 -

19 83.3 5.93 (s)

20 195.0 -

21 133.2 6.39 (br d, J=16.8)

22 134.8 7.58 (d, J=16.8)

23 196.8 -
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1' - 8.20 (br s)

2' 123.5 7.01 (d, J=2.2)

3' 110.2 -

3a' 127.0 -

4' 118.3 7.50 (d, J=7.7)

5' 122.6 7.15 (dd, J=6.9, 7.3)

6' 120.1 7.21 (dd, J=6.9, 8.2)

7' 111.7 7.37 (d, J=8.2)

7a' 136.3 -

Note: NMR data can vary slightly depending on the solvent and instrument used. Data

presented here is a representative compilation from published literature.[7]

Determination of Absolute Configuration
Establishing the absolute stereochemistry of chaetoglobosin C is a critical final step in its

structural elucidation. This is typically achieved through a combination of chiroptical

spectroscopy and single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction
This technique provides an unambiguous determination of the three-dimensional structure of a

molecule in the solid state.

Crystal Growth: High-quality single crystals of chaetoglobosin C are grown from a suitable

solvent system, often through slow evaporation.[8]

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The

resulting diffraction pattern is collected.[1]

Structure Solution and Refinement: The diffraction data is processed to solve the crystal

structure and refine the atomic positions, ultimately revealing the absolute configuration.[1]
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Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light

by a chiral molecule. By comparing the experimental ECD spectrum with that predicted by

quantum chemical calculations, the absolute configuration can be determined.

ECD Spectrum Acquisition: The ECD spectrum of a solution of chaetoglobosin C is

recorded on a CD spectrometer.[9]

Conformational Search: A computational search for the low-energy conformers of the two

possible enantiomers of chaetoglobosin C is performed using molecular mechanics and

density functional theory (DFT) calculations.[10][11]

ECD Spectrum Calculation: The ECD spectrum for each low-energy conformer is calculated

using time-dependent DFT (TDDFT).[10][11]

Comparison and Assignment: The calculated, Boltzmann-averaged ECD spectrum of each

enantiomer is compared to the experimental spectrum. A close match allows for the

confident assignment of the absolute configuration.[10][11]

Logical Workflow for Structure Elucidation
The comprehensive process of elucidating the structure of chaetoglobosin C can be

visualized as a logical workflow.
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Figure 1. Workflow for the structure elucidation of chaetoglobosin C.
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Conclusion
The structural elucidation of chaetoglobosin C is a multifaceted process that exemplifies

modern natural product chemistry. It requires the careful integration of advanced separation

and spectroscopic techniques, often complemented by computational chemistry. The detailed

structural information obtained is not only a testament to the power of these analytical methods

but also a crucial prerequisite for the exploration of chaetoglobosin C's therapeutic potential.

This guide provides a comprehensive framework for researchers and professionals engaged in

the discovery and development of complex natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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